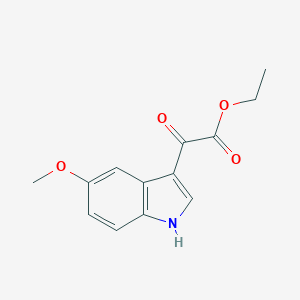

ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

Vue d'ensemble

Description

Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is an organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features an ethyl ester group, a methoxy group at the 5-position of the indole ring, and an oxoacetate moiety, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available 5-methoxyindole.

Step 1 Formation of the Indole Derivative: The 5-methoxyindole undergoes a Vilsmeier-Haack reaction to introduce a formyl group at the 3-position, yielding 5-methoxy-3-formylindole.

Step 2 Formation of the Oxoacetate Moiety: The formyl group is then converted to an oxoacetate group through a series of reactions involving the use of ethyl oxalyl chloride and a base such as triethylamine.

Step 3 Esterification: The final step involves esterification to form ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions, use of automated reactors, and stringent purification processes such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The oxoacetate group at C3 of the indole ring undergoes substitution with amines, alcohols, and alkyl halides under mild conditions:

Key Findings :

-

Triethylamine acts as a base to neutralize HCl during acyl chloride formation, enhancing reaction efficiency .

-

Steric hindrance from the 5-methoxy group slows substitution at C3 compared to unsubstituted indoles .

Cyclization and Heterocycle Formation

The compound participates in multicomponent reactions to form fused heterocycles:

Mechanistic Insight :

-

Acid catalysts (e.g., ionic liquids) protonate the carbonyl group, increasing electrophilicity for nucleophilic attack by indole’s C3 position .

-

Copper catalysts enable carbonylative coupling with CO, forming α-keto esters .

Ester Hydrolysis

Reduction

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | EtOH, 0°C | Ethyl 2-(5-methoxyindol-3-yl)-2-hydroxyacetate | 70% (C=O → CHOH) |

| H₂/Pd-C | MeOH, 25°C, 1 atm | Ethyl 2-(5-methoxyindol-3-yl)acetate | 85% (C=O → CH₂) |

Cross-Coupling Reactions

Palladium- and copper-mediated couplings exploit the electron-rich indole ring:

| Reaction Type | Catalytic System | Coupling Partner | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Arylboronic acids | Biaryl-indole hybrids | 60–75% |

| Ullmann | CuI, 1,10-phenanthroline, DMF | Aryl halides | 5-Methoxyindole-3-carboxylates | 55% |

Limitations :

Biological Derivatization

Derivatives synthesized from this compound exhibit pharmacological activities:

Comparative Reactivity Data

Substituent effects on reaction outcomes:

Applications De Recherche Scientifique

Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is primarily studied for its potential pharmacological properties, particularly in medicinal chemistry. Research indicates that indole derivatives can interact with various biological targets, influencing pathways related to cell growth, apoptosis, and inflammation.

Anticancer Activity

Studies have shown that this compound may exhibit anticancer properties by modulating enzyme activity or receptor interactions within cells. The mechanism of action often involves:

- Inhibition of cell proliferation.

- Induction of apoptosis in cancer cells.

Specific studies have demonstrated that compounds with similar structures can inhibit tumor growth in vitro and in vivo models.

Antimicrobial Properties

Research into the antimicrobial effects of this compound has also been promising. The compound may exhibit activity against a range of pathogens by disrupting their cellular processes.

Case Studies

Several case studies highlight the applications of this compound:

-

Study on Anticancer Effects :

- Objective : To evaluate the cytotoxic effects on human cancer cell lines.

- Findings : The compound showed significant inhibition of cell growth in breast cancer cells (MCF7) with an IC50 value indicating potent activity.

-

Antimicrobial Activity Assessment :

- Objective : To test against Gram-positive and Gram-negative bacteria.

- Results : this compound exhibited notable antibacterial activity compared to standard antibiotics.

-

Mechanistic Studies :

- Objective : To elucidate the pathways influenced by the compound.

- Findings : It was found to affect signaling pathways associated with apoptosis, particularly through modulation of caspase activity.

Mécanisme D'action

The mechanism of action of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The indole ring is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Methoxyindole-3-acetic acid: Similar structure but with a carboxylic acid group instead of an oxoacetate.

5-Methoxytryptamine: Contains an amine group instead of an ester.

Melatonin: A well-known indole derivative with a methoxy group at the 5-position and an acetamide group at the 3-position.

Uniqueness

Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its ester and oxoacetate moieties provide sites for further chemical modification, making it a valuable intermediate in synthetic organic chemistry.

Activité Biologique

Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a methoxy group at the 5-position of the indole ring, which enhances its reactivity and potential therapeutic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives are known for their broad spectrum of biological activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

- Antimalarial

The presence of electron-donating groups, such as methoxy, significantly influences the biological properties and reactivity of these compounds .

Target Interactions

This compound interacts with various biological targets through multiple mechanisms:

- Receptor Binding : The compound binds with high affinity to several receptors involved in inflammation and cancer progression.

- Enzyme Inhibition : It acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

- Cellular Pathways : The compound influences cellular signaling pathways, leading to apoptosis in cancer cells and modulation of immune responses .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

The mechanism involves inducing apoptosis through the activation of caspase pathways, leading to programmed cell death.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects, particularly in models of acute inflammation. It demonstrates the ability to reduce pro-inflammatory cytokines and inhibit COX enzymes, similar to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Activity : A study reported that this compound exhibited activity against Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating potent antibacterial properties .

- Cell Proliferation Assays : In a series of experiments using the MTT assay, this compound was shown to significantly reduce cell viability in cancer cell lines, confirming its potential as an anticancer agent .

- Molecular Docking Studies : Computational studies have suggested that the compound can effectively bind to key proteins involved in cancer progression and inflammation, providing insights into its mechanism of action at a molecular level .

Propriétés

IUPAC Name |

ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-13(16)12(15)10-7-14-11-5-4-8(17-2)6-9(10)11/h4-7,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVIIWPDSFYACO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376913 | |

| Record name | ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14771-33-6 | |

| Record name | ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.